synthesis and characterization of Methyl quinoline-7-carboxylate
synthesis and characterization of Methyl quinoline-7-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl Quinoline-7-Carboxylate
This guide provides a comprehensive overview of the synthesis and characterization of methyl quinoline-7-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals.[1] This document offers a detailed exploration of a common synthetic route and the analytical techniques required to verify the structure and purity of the final product.
Strategic Approach to Synthesis
The synthesis of methyl quinoline-7-carboxylate is most effectively achieved through a two-stage process: first, the construction of the quinoline-7-carboxylic acid core, followed by esterification.
Formation of the Quinoline Core: Precursor Synthesis
The quinoline ring system can be constructed via several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2][3][4] For substituted quinoline carboxylic acids, the Pfitzinger reaction is particularly noteworthy. It involves the condensation of isatin with an α-methylene carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[3][4][5] By selecting appropriately substituted starting materials, this and similar methods can be adapted to produce the required quinoline-7-carboxylic acid precursor.
Esterification: The Fischer-Speier Method
The conversion of quinoline-7-carboxylic acid to its corresponding methyl ester is efficiently accomplished via the Fischer-Speier esterification.[6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and fundamental transformation in organic synthesis.[8][9][10]
The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, and following a series of proton transfers, a molecule of water is eliminated. The final deprotonation of the resulting oxonium ion yields the methyl ester and regenerates the acid catalyst.[6][8] Using an excess of methanol is a common strategy to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[8]
Caption: Synthetic workflow for Methyl quinoline-7-carboxylate.
Comprehensive Characterization
Confirming the identity and purity of the synthesized methyl quinoline-7-carboxylate is critical. A combination of physical and spectroscopic methods provides a complete analytical profile.[11]
Physical and Chemical Properties
The fundamental properties of the target compound are summarized below. These data are essential for handling, storage, and preliminary identification.
| Property | Value | Source |
| Appearance | Solid | |
| Molecular Formula | C₁₁H₉NO₂ | [12][13] |
| Molecular Weight | 187.19 g/mol | [12] |
| Monoisotopic Mass | 187.06332 Da | [13] |
| Melting Point | Not specified; determined experimentally |
Spectroscopic Analysis
Spectroscopic techniques provide unambiguous structural confirmation by probing the molecular framework and functional groups.
Caption: Key techniques for structural characterization.
2.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of methyl quinoline-7-carboxylate is expected to show characteristic absorption bands. The presence of a strong band for the ester carbonyl (C=O) stretch is a key diagnostic feature.[14] Additionally, the disappearance of the broad O-H stretch from the precursor carboxylic acid confirms the success of the esterification.[14][15]
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2955 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1725 cm⁻¹: Strong C=O stretching of the ester functional group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.
-
~1280 cm⁻¹ and ~1100 cm⁻¹: C-O stretching vibrations of the ester group.
-
~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.[16]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will confirm the presence of both the quinoline ring protons and the methyl ester protons. The aromatic protons of the quinoline ring are expected to appear as a series of multiplets in the downfield region (δ 7.5-9.0 ppm). A distinct singlet, integrating to three protons, should appear around δ 3.9-4.1 ppm, which is characteristic of the methyl ester (-OCH₃) protons.[17]
-
¹³C NMR: The carbon NMR spectrum provides evidence for each unique carbon atom in the molecule. Key expected signals include the ester carbonyl carbon at δ ~166 ppm, the carbons of the quinoline ring between δ 120-155 ppm, and the methyl ester carbon at δ ~52 ppm.[18][19][20]
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[11]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 187, corresponding to the molecular weight of the compound (C₁₁H₉NO₂).[12][13]
-
Key Fragments: Common fragmentation pathways for methyl esters include the loss of the methoxy radical (•OCH₃) leading to an [M-31]⁺ peak at m/z 156, and the loss of the carbomethoxy group (•COOCH₃) resulting in an [M-59]⁺ peak at m/z 128.[12]
Experimental Protocols
CAUTION: These procedures should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).
Protocol: Synthesis of Methyl quinoline-7-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-7-carboxylic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (approx. 20-30 eq), which serves as both a reagent and a solvent.
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure methyl quinoline-7-carboxylate.
Protocol: Characterization
-
Melting Point: Determine the melting point of the purified solid using a calibrated melting point apparatus. A sharp melting range indicates high purity.
-
IR Spectroscopy: Acquire the IR spectrum of the solid product using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory.
-
NMR Spectroscopy:
-
Dissolve a small sample (~5-10 mg) of the product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Mass Spectrometry: Obtain a mass spectrum using a mass spectrometer, for example, with an electron ionization (EI) source coupled to a Gas Chromatography (GC) system to confirm both purity and molecular weight.
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